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Compound of Interest

Compound Name: (S)-(+)-1-Cbz-3-pyrrolidinol

Cat. No.: B1282724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
building block (S)-(+)-1-Cbz-3-pyrrolidinol, also known as benzyl (3S)-3-hydroxypyrrolidine-1-
carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical
agents. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with detailed experimental protocols for these analytical
techniques.

Compound Information
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Parameter Value
Compound Name (S)-(+)-1-Cbz-3-pyrrolidinol

Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate,
Synonyms

(S)-N-Z-3-Pyrrolidinol

CAS Number 100858-32-0[1]

Molecular Formula C12H1s5NO3[1]

Molecular Weight 221.25 g/mol [1]

Appearance White to off-white powder[1]

Melting Point 71-77 °C[1]

Optical Rotation [0]?°/D = +21° (¢ = 1 in Chloroform)[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for (S)-(+)-1-Cbz-3-
pyrrolidinol based on available information for structurally related compounds and general
principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: In an achiral solvent like CDCls, the NMR spectra of enantiomers are identical. Therefore,
the data presented for N-Boc-3-pyrrolidinol can be used as a reliable reference for the
pyrrolidine ring system in (S)-(+)-1-Cbz-3-pyrrolidinol. The primary difference will be the
signals corresponding to the protecting group.[2]

IH NMR (Proton NMR) Data (Predicted, referenced against similar compounds)

Solvent: CDCls, Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35 m 5H CeHs- (Aromatic)
~5.13 S 2H -CH2-Ph
~4.45 m 1H H-3 (CH-OH)
~3.60 - 3.75 m 1H H-5a
~3.45 - 3.60 m 2H H-2a, H-5b
~3.30 m 1H H-2b
~2.05 m 1H H-4a
~1.90 m 1H H-4b
~1.80 brs 1H -OH

13C NMR (Carbon NMR) Data (Predicted, referenced against similar compounds)

Solvent: CDClIs, Frequency: 100 MHz
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Chemical Shift (6, ppm)

Assignment

~155.0 C=0 (Carbamate)

~136.5 C (Aromatic, Quaternary)

~128.5 CH (Aromaitic)

~128.0 CH (Aromaitic)

~127.8 CH (Aromatic)

~69.5 C-3 (CH-OH)

~67.0 -CH2-Ph

~54.5 C-2o0rC-5

~46.0 C-2o0rC-5

~34.0 C-4
Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3400 Strong, Broad O-H Stretch

~3050 Medium C-H Stretch (Aromatic)

~2950, ~2870 Medium C-H Stretch (Aliphatic)

~1690 Strong C=0 Stretch (Carbamate)

~1495, ~1450 Medium C=C Stretch (Aromatic)

~1420 Medium CHz2 Bend

~1250 Strong C-N Stretch

~1100 Strong C-O Stretch

750, ~700 Strong C-H Bend (Aromatic, out-of-

plane)
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Mass Spectrometry (MS)

Method: Electrospray lonization (ESI)

miz lon

222.11 [M+H]*

244.09 [M+Na]*

204.10 [M+H-H20]*

91.05 [C7H7]* (Tropylium ion)

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of (S)-(+)-1-Cbz-3-pyrrolidinol and dissolve
it in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a clean, dry 5 mm NMR
tube.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

o Acquisition Parameters:

Spectral Width: ~12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64.

Temperature: 298 K.
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e 13C NMR Acquisition:
o Spectrometer: Operating at ~100 MHz for 13C.
o Pulse Program: Standard proton-decoupled (e.g., 'zgpg30' on Bruker).

o Acquisition Parameters:

Spectral Width: ~220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, depending on concentration.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak
(CDCls: dH = 7.26 ppm, dC = 77.16 ppm).

IR Spectroscopy

e Sample Preparation (Thin Film):

o Dissolve a small amount (a few milligrams) of (S)-(+)-1-Cbz-3-pyrrolidinol in a volatile
solvent like dichloromethane or acetone.

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.

o Data Acquisition:
o Place the salt plate in the sample holder of an FTIR spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm™1,
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o Acquire a background spectrum of the clean, empty salt plate and subtract it from the

sample spectrum.
Mass Spectrometry
o Sample Preparation (ESI):

o Prepare a stock solution of (S)-(+)-1-Cbz-3-pyrrolidinol in a suitable solvent (e.qg.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent, often
with the addition of 0.1% formic acid to promote protonation.

o Data Acquisition:

o Infuse the sample solution into the electrospray source of the mass spectrometer at a flow
rate of 5-10 pL/min.

o Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation
temperature) to maximize the signal of the protonated molecule [M+H]*.

Visualizations
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Caption: Workflow for the spectroscopic analysis of (S)-(+)-1-Cbz-3-pyrrolidinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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